molecular formula C20H24N2O2 B268368 N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide

N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B268368
M. Wt: 324.4 g/mol
InChI Key: GFIZDMQKDWYUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide, also known as BPPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide involves its binding to specific proteins in cells, leading to the inhibition or modulation of their activity. N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been shown to bind to proteins such as tubulin, which is involved in cell division, and ion channels and receptors in the brain, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been found to have a range of biochemical and physiological effects, depending on the specific proteins it targets. In cancer cells, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In the brain, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been found to modulate the activity of ion channels and receptors, leading to changes in neuronal signaling and potentially affecting behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide in lab experiments is its specificity for certain proteins, which allows for targeted modulation of their activity. However, one limitation of using N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide is its potential toxicity, which could affect the viability of cells or organisms being studied.

Future Directions

There are several future directions for research on N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide, including the development of new drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields such as immunology and infectious disease, and the exploration of its interactions with other proteins and molecules in cells. Additionally, further studies are needed to determine the safety and efficacy of N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide for use in humans.
In conclusion, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide and its applications in various fields.

Synthesis Methods

N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with sec-butylamine, followed by the reaction with 3-phenylpropanoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division. In neurobiology, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been found to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In drug discovery, N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide has been used as a lead compound for the development of new drugs targeting specific proteins.

properties

Product Name

N-(sec-butyl)-3-[(3-phenylpropanoyl)amino]benzamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-butan-2-yl-3-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C20H24N2O2/c1-3-15(2)21-20(24)17-10-7-11-18(14-17)22-19(23)13-12-16-8-5-4-6-9-16/h4-11,14-15H,3,12-13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

GFIZDMQKDWYUHP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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